molecular formula C6H15NO2S B1524418 2-Ethylbutane-1-sulfonamide CAS No. 1249347-69-0

2-Ethylbutane-1-sulfonamide

Cat. No.: B1524418
CAS No.: 1249347-69-0
M. Wt: 165.26 g/mol
InChI Key: BKPPIZXANPOMMS-UHFFFAOYSA-N
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Description

2-Ethylbutane-1-sulfonamide is an organic compound with the molecular formula C₆H₁₅NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 2-ethylbutane backbone

Scientific Research Applications

2-Ethylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group’s ability to mimic natural substrates.

    Medicine: Explored for its potential use in pharmaceuticals, particularly as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Safety and Hazards

The safety information for 2-Ethylbutane-1-sulfonamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylbutane-1-sulfonamide typically involves the reaction of 2-ethylbutane with a sulfonamide precursor under specific conditions. One common method is the sulfonation of 2-ethylbutane using chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the sulfonation reaction.

    Solvent: Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride intermediate.

    Catalyst: Sometimes, a base such as pyridine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:

    Raw Material Handling: Ensuring the purity of 2-ethylbutane and the sulfonamide precursor.

    Reaction Control: Automated systems to maintain optimal reaction conditions.

    Purification: Techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, alkoxides, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a single carbon chain.

    Benzenesulfonamide: Contains a benzene ring, offering different reactivity and applications.

    N-ethylbutane-1-sulfonamide: Similar structure but with an ethyl group attached to the nitrogen atom.

Uniqueness

2-Ethylbutane-1-sulfonamide is unique due to its specific ethylbutane backbone, which can influence its physical and chemical properties compared to other sulfonamides. This uniqueness can make it more suitable for certain applications, particularly where specific steric or electronic effects are desired.

Properties

IUPAC Name

2-ethylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPPIZXANPOMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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